Diethyl 5-nitroisophthalate (CAS 10560-13-1) is a highly processable, ester-protected aromatic building block extensively utilized in the synthesis of metal-organic frameworks (MOFs), dendrimers, and advanced polymeric materials. Featuring a central nitro group flanked by two ethyl ester moieties, this compound serves as a critical precursor for generating functionalized isophthalic acid derivatives, most notably through its reduction to aminoisophthalate derivatives. Its structural configuration offers an optimal balance of reactivity and stability, making it a preferred starting material in both laboratory-scale organic synthesis and industrial materials science where precise functional group manipulation is required .
Substituting Diethyl 5-nitroisophthalate with its closest analogs, such as 5-Nitroisophthalic acid or Dimethyl 5-nitroisophthalate, frequently leads to process inefficiencies and formulation challenges. The free acid exhibits strong intermolecular hydrogen bonding, resulting in a high melting point (>250 °C) and poor solubility in standard aprotic organic solvents, which complicates homogeneous catalytic reductions and coupling reactions. While the dimethyl ester improves solubility, it still possesses a significantly higher melting point (121-126 °C) than the diethyl variant, requiring higher energy inputs for dissolution and melt-phase processing. Furthermore, ethyl esters often provide more favorable hydrolysis kinetics and superior solubility profiles in solvents like THF and dichloromethane during the multi-step synthesis of complex dendrimers and AB2 monomers.
Thermal properties directly impact the ease of handling and dissolution during scale-up. Diethyl 5-nitroisophthalate features a melting point of 85-86 °C, which is substantially lower than both Dimethyl 5-nitroisophthalate (121-126 °C) and the unprotected 5-Nitroisophthalic acid (259-261 °C) . This lower melting point facilitates rapid dissolution in organic solvents at ambient temperatures and reduces the thermal energy required for melt-phase processing or high-concentration formulations .
| Evidence Dimension | Melting Point |
| Target Compound Data | 85-86 °C |
| Comparator Or Baseline | 121-126 °C (Dimethyl ester); 259-261 °C (Free acid) |
| Quantified Difference | 35-40 °C reduction vs. dimethyl ester; >170 °C reduction vs. free acid |
| Conditions | Standard atmospheric pressure, clear melt assay |
The significantly lower melting point of the diethyl ester facilitates rapid dissolution and lower-temperature processing, reducing energy costs and thermal degradation risks in scale-up syntheses.
In the synthesis of complex macromolecules such as poly(benzyl ester) dendrimers, solvent compatibility is paramount. Diethyl 5-nitroisophthalate demonstrates excellent solubility in a wide range of aprotic organic solvents, including THF, dichloromethane, and ethyl acetate, as well as 2-methoxyethanol [1]. In contrast, the baseline 5-Nitroisophthalic acid is largely insoluble in these non-polar/aprotic environments, necessitating the use of harsh polar solvents like DMSO or aqueous bases, which can interfere with subsequent air- or moisture-sensitive coupling steps [1].
| Evidence Dimension | Organic Solvent Solubility |
| Target Compound Data | Highly soluble in THF, CH2Cl2, ethyl acetate, and 2-methoxyethanol |
| Comparator Or Baseline | 5-Nitroisophthalic acid (insoluble in standard aprotic organics) |
| Quantified Difference | Enables homogeneous phase reactions in standard aprotic solvents without requiring harsh polar solvents |
| Conditions | Standard laboratory conditions (20-25 °C) for dendrimer and AB2 monomer synthesis |
Superior solubility in standard organic solvents allows buyers to utilize standard synthetic workflows without the solvent-compatibility issues associated with the free acid.
Procuring the pre-esterified diethyl compound streamlines the production of aminated building blocks. When subjected to reduction (e.g., using zinc dust in 2-methoxyethanol), Diethyl 5-nitroisophthalate efficiently converts to the corresponding hydroxylamine or amine intermediates with yields exceeding 80-90% under mild conditions (33-35 °C)[1]. Utilizing the unprotected free acid for similar reductions often leads to complex workups or requires prior esterification steps that reduce overall synthetic throughput [1].
| Evidence Dimension | Synthetic Yield (Reduction to intermediates) |
| Target Compound Data | >80-90% yield in controlled reductions |
| Comparator Or Baseline | Unprotected free acid (requires prior esterification or complex workups) |
| Quantified Difference | High conversion efficiency while maintaining ester protection for subsequent coupling steps |
| Conditions | Mild reduction conditions (33-35 °C) under inert atmosphere |
Starting with the diethyl ester eliminates the need for an initial, low-yield esterification step of the free acid, directly accelerating the synthesis of MOF linkers and polymer precursors.
Due to its excellent solubility in aprotic solvents like THF and dichloromethane, Diethyl 5-nitroisophthalate is the ideal starting material for synthesizing complex AB2 monomers and highly branched dendrimers where steric hindrance and solvent compatibility are critical [1].
As a direct precursor to diethyl 5-aminoisophthalate, it is highly recommended for researchers developing customized MOF linkers. The ethyl ester groups protect the carboxylic acids during the nitro-reduction phase, ensuring high yields and straightforward purification before final deprotection .
The favorable thermal properties, specifically its low melting point of 85-86 °C, allow for efficient scale-up and processing in industrial reactors when manufacturing active pharmaceutical ingredients that require a functionalized isophthalate core .
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